molecular formula C16H20N4O2 B4933301 N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide

N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B4933301
M. Wt: 300.36 g/mol
InChI Key: GNDBNQLTECGTLP-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide is a synthetic organic compound characterized by the presence of an imidazole ring and a phenylethyl group

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-13(14-6-3-2-4-7-14)19-16(22)15(21)18-8-5-10-20-11-9-17-12-20/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBNQLTECGTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-imidazole, 3-bromopropylamine, and 1-phenylethylamine.

    Formation of Intermediate: The first step involves the reaction of 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

    Coupling Reaction: The intermediate is then reacted with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the reactions are carried out in batches.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways: It can influence biochemical pathways by inhibiting or activating key enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide analogs: Compounds with similar structures but different substituents on the imidazole or phenylethyl groups.

    Imidazole derivatives: Compounds like histamine, which also contain the imidazole ring but differ in their overall structure and function.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of the imidazole ring and phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

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